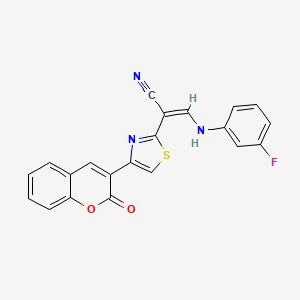
4-((Isopropylamino)methyl)quinolin-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((Isopropylamino)methyl)quinolin-2-ol is a useful research compound. Its molecular formula is C13H16N2O and its molecular weight is 216.284. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Corrosion Inhibition
Research indicates that analogs of 4-((Isopropylamino)methyl)quinolin-2-ol, specifically 5-N-((alkylamino)methyl)quinolin-8-ol analogs, have been studied for their corrosion inhibiting ability on C40E steel in sulfuric acid. These compounds, including ABMQ and HAMQ, exhibit good corrosion inhibition, with ABMQ showing a 97.3% effectiveness. They function as mixed-type inhibitors and follow the Langmuir isotherm model (El Faydy et al., 2021).
DNA Methylation Inhibition
Quinoline derivatives, including those related to this compound, have been investigated for their potential in inhibiting DNA methylation. A derivative, SGI-1027, was found to be an effective inhibitor of DNA methyltransferase, impacting leukemia KG-1 cells and exhibiting cytotoxicity in the micromolar range (Rilova et al., 2014).
Antiproliferative Activity
Studies on 11-aminoalkylamino-substituted 5H- and 6H-indolo[2,3-b]quinolines, derivatives of this compound, reveal significant antiproliferative activity. These compounds showed cytotoxic effects on various cancer cell lines, with notable selectivity and potency in certain cases (Wang et al., 2012).
Antitumor Agents
Derivatives of this compound have been synthesized and shown to exhibit potent antitumor activity. One such compound, 2-(3-Methyl aminophenyl)-6-(pyrrolidin-1-yl)quinolin-4-one, demonstrated significant effectiveness against human cancer cell lines and in an in vivo Hep3B xenograft nude mice model, suggesting its potential as an anticancer agent (Huang et al., 2013).
Fluorescence Sensing
Quinoline-based isomers, which could include structures similar to this compound, have been explored for their fluorescence sensing properties. These compounds were found to be effective in detecting metal ions like Al3+ and Zn2+, showing significant enhancement in emission intensity upon interaction with these ions (Hazra et al., 2018).
Safety and Hazards
Properties
IUPAC Name |
4-[(propan-2-ylamino)methyl]-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-9(2)14-8-10-7-13(16)15-12-6-4-3-5-11(10)12/h3-7,9,14H,8H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVQQGUSNTMKBJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=CC(=O)NC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-[2-(4-bromophenyl)-2-oxoethoxy]-3-(2-methoxyphenyl)-4H-chromen-4-one](/img/structure/B2493590.png)

![1-(3-chlorophenyl)-3-[(2-methyl-1H-indol-5-yl)methyl]urea](/img/structure/B2493595.png)
![N-(cyanomethyl)-N-cyclopropyl-4-[(oxolan-2-yl)methoxy]benzamide](/img/structure/B2493597.png)
![N-(3-methylphenyl)-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2493598.png)
![6,8-Diazaspiro[4.5]decane-7,9-dione](/img/structure/B2493599.png)
![(1R,5R)-1-(5-Bromopyridin-2-yl)-3-azabicyclo[3.1.0]hexane;dihydrochloride](/img/structure/B2493600.png)


![(2-Ethoxyphenyl)-[2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]methanone](/img/structure/B2493605.png)

![2-((5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-(2-nitrophenyl)acetamide](/img/structure/B2493607.png)

![Methyl 4-[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-3-oxobutanoate](/img/structure/B2493609.png)
